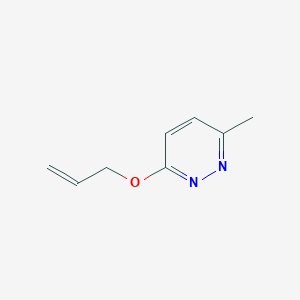
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine is a pyridazine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Biological Properties and Chemical Analysis Pyridazine derivatives, including 3-Methyl-6-(prop-2-en-1-yloxy)pyridazine, exhibit significant biological properties such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using various techniques like NMR, IR, mass spectral studies, and X-ray diffraction. DFT calculations help in understanding their quantum chemical parameters, which are crucial for their biological activity (Sallam et al., 2021).
Crystal Structure and Molecular Interactions The crystal structure of pyridazine compounds, including derivatives like this compound, reveals interesting molecular interactions. C-H...N hydrogen bonds and C-H...π interactions in these compounds contribute to their unique properties and potential applications in scientific research (Filali et al., 2019).
Agrochemical Applications Pyridazine derivatives have significant applications in agriculture. They are used as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. The synthesis, structure, and docking studies of these compounds against agricultural pathogens like Fusarium oxysporum highlight their potential in enhancing crop protection (Sallam et al., 2022).
Synthesis and Pharmacological Investigations A variety of pyridazines, including this compound, have been synthesized for pharmacological investigations. Some of these compounds demonstrate good anticonvulsive properties, and their pharmacological properties are similar to certain blood pressure-lowering drugs, highlighting their potential in medicinal chemistry (Druey et al., 1954).
Metal Complex Formation and Catalysis this compound and its derivatives can form complexes with metals, which have applications in catalysis, such as water oxidation. The formation of dinuclear complexes and their redox properties are significant for understanding catalytic processes (Zong & Thummel, 2005).
Antimicrobial and Anticancer Activities Some pyridazine derivatives show promising antimicrobial and anticancer activities. Their effectiveness against certain bacteria and cancer cell lines has been investigated, indicating their potential in developing new therapeutic agents (El-Sawy et al., 2013).
Mechanism of Action
Target of Action
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . The interaction of these compounds with their targets can lead to various physiological changes.
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
3-methyl-6-prop-2-enoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-5-4-7(2)9-10-8/h3-5H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKWXGIZRAGFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)
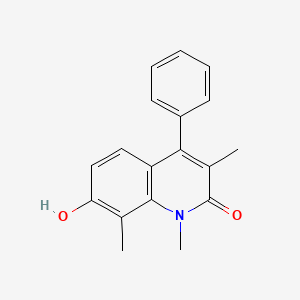
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
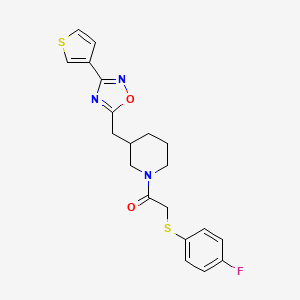

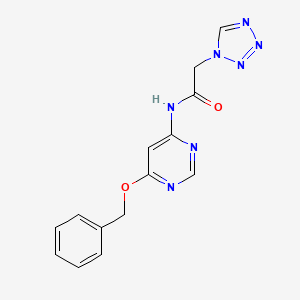
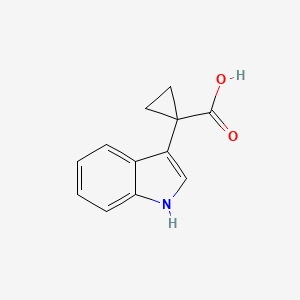

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)
![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)


![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)